molecular formula C12H16N2O3S B14908213 4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one

4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one

Cat. No.: B14908213
M. Wt: 268.33 g/mol
InChI Key: SHDIGOZFAPMZLL-UHFFFAOYSA-N
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Description

4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one is a chemical compound with the molecular formula C12H16N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can also interact with various biological molecules, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,5-Dimethylphenyl)sulfonyl)piperazine
  • 4-((2,5-Dimethylphenyl)sulfonyl)morpholine
  • 4-((2,5-Dimethylphenyl)sulfonyl)pyrrolidine

Uniqueness

4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one is unique due to the presence of both the sulfonyl group and the piperazine ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Its structure also provides a scaffold for the development of new molecules with potential biological activity.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)sulfonylpiperazin-2-one

InChI

InChI=1S/C12H16N2O3S/c1-9-3-4-10(2)11(7-9)18(16,17)14-6-5-13-12(15)8-14/h3-4,7H,5-6,8H2,1-2H3,(H,13,15)

InChI Key

SHDIGOZFAPMZLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCNC(=O)C2

Origin of Product

United States

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